molecular formula C19H24N2O4 B2751872 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 1903611-48-2

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2751872
CAS No.: 1903611-48-2
M. Wt: 344.411
InChI Key: AUDZYSKPLUFCAR-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This compound is part of the pyridinone derivatives and has been studied for its biological activities, particularly in the context of anti-inflammatory and anti-tumor effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyridinone ring and methoxyphenyl groups. The presence of these functional groups contributes to its biological properties:

Property Description
Chemical Formula C₁₈H₁₈N₂O₃
Molecular Weight 306.35 g/mol
Solubility Soluble in organic solvents; limited water solubility
Melting Point Not specified in literature

This compound functions primarily as an antagonist of alpha-4 integrins. Integrins are proteins that facilitate cell adhesion and play crucial roles in inflammatory responses. By inhibiting these integrins, the compound may reduce inflammation and modulate immune responses.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammation:

  • Study Findings : A preclinical evaluation demonstrated that the compound effectively reduced MPO activity in lipopolysaccharide-stimulated human whole blood, highlighting its potential as an anti-inflammatory agent .

Anti-tumor Activity

In addition to its anti-inflammatory properties, this compound has shown promising results in cancer research:

  • Xenograft Model Study : In a Karpas-422 xenograft model, administration of the compound at 160 mg/kg BID resulted in robust anti-tumor effects, suggesting its potential utility in cancer therapy .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Inflammation : A study involving animal models demonstrated that treatment with the compound led to a significant reduction in inflammation markers, supporting its role as an integrin antagonist.
  • Cancer Treatment Trials : Ongoing Phase I clinical trials are evaluating the safety and efficacy of this compound in patients with specific types of cancer. Early results indicate a favorable safety profile and preliminary signs of efficacy .

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-12-17(25-3)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-16(24-2)8-5-15/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDZYSKPLUFCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.